3-Bromo-5-fluorophenol
Overview
Description
3-Bromo-5-fluorophenol (CAS number: 433939-27-6) is a phenol derivative that contains both bromide and fluoride functional groups . It is a fluorinated phenol building block and a tri-functionalised molecular scaffold for the synthesis of active pharmaceutical ingredients (APIs) .
Synthesis Analysis
The three functional groups of 3-bromo-5-fluorophenol exhibit distinct reactivity . The hydroxy group is capable of undergoing nucleophilic substitution and Mitsunobu reactions, while the bromo-group is well-suited for metal-catalysed cross-coupling reactions . The fluoride substituent reacts with nucleophiles via nucleophilic aromatic substitution, or it can be preserved to enhance the binding affinity of synthesized APIs .Chemical Reactions Analysis
The hydroxy group in 3-bromo-5-fluorophenol is capable of undergoing nucleophilic substitution and Mitsunobu reactions . The bromo-group is well-suited for metal-catalysed cross-coupling reactions . The fluoride substituent reacts with nucleophiles via nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
3-Bromo-5-fluorophenol is a solid with a melting point of 36-40 °C . It has a molecular weight of 191.00 g/mol . Its molecular formula is C6H4BrFO .Scientific Research Applications
Synthesis of Anticancer Compounds
- Summary of the Application : 3-Bromo-5-fluorophenol is used as a molecular scaffold for the synthesis of anticancer compounds . Specifically, it is used in the synthesis of 3,4’-substituted diaryl guanidinium derivatives .
- Methods of Application : While the exact experimental procedures were not detailed in the source, the general process involves using 3-Bromo-5-fluorophenol as a starting material in the synthesis of more complex molecules .
- Results or Outcomes : These synthesized compounds have demonstrated an inhibition of 4.07 ± 0.10 µM against the human promyelocytic leukaemia (HL-60) cell line .
Synthesis of Nicotinic Acetylcholine Receptor Ligands
- Summary of the Application : 3-Bromo-5-fluorophenol is used in the synthesis of nicotinic acetylcholine receptor ligands . These ligands are used in the study of neurological disorders and can help in the development of new treatments .
- Methods of Application : The exact experimental procedures were not detailed in the source, but the general process involves using 3-Bromo-5-fluorophenol as a starting material in the synthesis of these ligands .
- Results or Outcomes : The synthesized ligands have shown potential in the study and treatment of neurological disorders .
Synthesis of Free Fatty Acid Receptor 4 Agonists
- Summary of the Application : 3-Bromo-5-fluorophenol is used in the synthesis of free fatty acid receptor 4 agonists . These agonists are used in the study of metabolic disorders and can help in the development of new treatments .
- Methods of Application : The exact experimental procedures were not detailed in the source, but the general process involves using 3-Bromo-5-fluorophenol as a starting material in the synthesis of these agonists .
- Results or Outcomes : The synthesized agonists have shown potential in the study and treatment of metabolic disorders .
The hydroxy group is capable of undergoing nucleophilic substitution and Mitsunobu reactions, while the bromo-group is well-suited for metal-catalysed cross-coupling reactions . The fluoride substituent reacts with nucleophiles via nucleophilic aromatic substitution, or it can be preserved to enhance the binding affinity of synthesized active pharmaceutical ingredients (APIs) .
Safety And Hazards
properties
IUPAC Name |
3-bromo-5-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPJGUPQZDEZQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619814 | |
Record name | 3-Bromo-5-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-fluorophenol | |
CAS RN |
433939-27-6 | |
Record name | 3-Bromo-5-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-fluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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